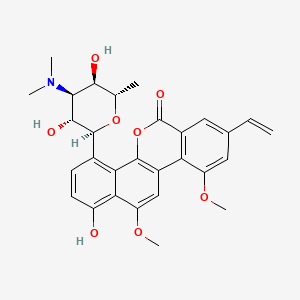

O-Deacetyl-ravidomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Deacetyl-ravidomycin is a microbial metabolite derived from the bacterium Streptomyces ravidus. It is a more active and stable analogue of the ravidomycin complex. This compound exhibits potent, light-dependent antitumor activity and has been found to inhibit Topoisomerase II . It also shows weak antibacterial and antifungal activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-Deacetyl-ravidomycin is synthesized through the deacetylation of ravidomycin. The deacetylation process involves refluxing ravidomycin in methanol . The structure of the product is confirmed through spectral data, showing the desired molecular peak at 521 m/z .

Industrial Production Methods

The industrial production of this compound involves culturing Streptomyces ravidus in an aqueous nutrient medium . This process allows for the large-scale production of the compound, which can then be isolated and purified for further use.

Analyse Des Réactions Chimiques

Types of Reactions

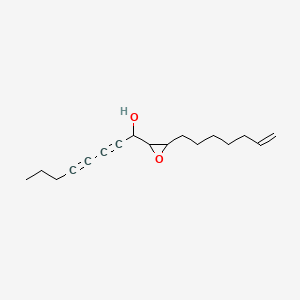

O-Deacetyl-ravidomycin undergoes several types of chemical reactions, including:

Deacetylation: Removal of acetyl groups to form the active compound.

Hydrogenation: Reduction of the vinylic bond to form dihydro derivatives.

Acetylation: Addition of acetyl groups to form diacetyl derivatives.

Common Reagents and Conditions

Methanol: Used for deacetylation by refluxing.

Acetic Anhydride and Pyridine: Used for acetylation at room temperature.

Palladium on Carbon (Pd/C): Used for hydrogenation at atmospheric pressure.

Major Products Formed

Deacetyl-ravidomycin: Formed by deacetylation.

Dihydro-ravidomycin: Formed by hydrogenation.

Diacetyl-ravidomycin: Formed by acetylation.

Applications De Recherche Scientifique

O-Deacetyl-ravidomycin has a wide range of scientific research applications, including:

Antitumor Activity: Exhibits potent, light-dependent antitumor activity.

Antibacterial Activity: Active against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.

Antifungal Activity: Shows weak antifungal activity.

Inhibition of Topoisomerase II: Acts as an inhibitor of Topoisomerase II, which is crucial for DNA replication and cell division.

Mécanisme D'action

O-Deacetyl-ravidomycin exerts its effects primarily through the inhibition of Topoisomerase II . This enzyme is essential for DNA replication and cell division. By inhibiting Topoisomerase II, this compound disrupts the DNA replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent antitumor agent .

Comparaison Avec Des Composés Similaires

O-Deacetyl-ravidomycin is part of the ravidomycin complex and shares similarities with other compounds such as:

Ravidomycin: The parent compound from which this compound is derived.

Gilvocarcin: Another antibiotic with a similar tetracyclic aglycone structure.

Chrysomycin: Shares structural similarities and is produced by Streptomyces albaduncus.

This compound is unique due to its enhanced stability and activity compared to ravidomycin . Its light-dependent antitumor activity and inhibition of Topoisomerase II make it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

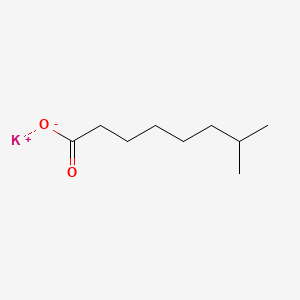

Formule moléculaire |

C29H31NO8 |

|---|---|

Poids moléculaire |

521.6 g/mol |

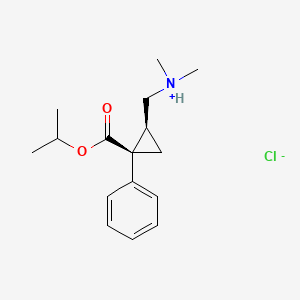

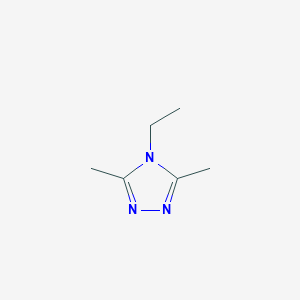

Nom IUPAC |

4-[(2S,3R,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m0/s1 |

Clé InChI |

ZHXCTIMNNKVMJM-YVTOXBEXSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |

SMILES canonique |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)